Ethyl (2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamate
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Overview
Description
The compound you mentioned contains several functional groups, including a furan ring, an oxadiazole ring, and a carbamate group . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Oxadiazole is a class of organic compounds featuring a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . Carbamates are organic compounds derived from carbamic acid and have the general structure R1O(C=O)NR2R3 .
Molecular Structure Analysis
The molecular structure of the compound would be complex due to the presence of multiple functional groups. The furan ring and the oxadiazole ring are aromatic and planar, contributing to the overall stability of the molecule . The carbamate group would add polarity to the molecule .Chemical Reactions Analysis
Furans can undergo a variety of chemical reactions, including electrophilic substitution and oxidation . Oxadiazoles are known for their stability but can participate in reactions under certain conditions . Carbamates can hydrolyze to produce alcohols and isocyanates .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the specific structure and the functional groups present. For instance, furans are typically colorless liquids with a characteristic ‘fruity’ aroma . Oxadiazoles are generally stable and have low reactivity . Carbamates have varying properties depending on their structure .Scientific Research Applications
Synthesis and Antimicrobial Evaluation
- Antimicrobial Applications : Compounds related to Ethyl (2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamate have been synthesized and evaluated for their antimicrobial properties. These compounds have demonstrated significant antibacterial activities against Staphylococcus aureus and Escherichia coli bacteria (Jafari et al., 2017).
Antibacterial, Antiurease, and Antioxidant Activities
- Bioactivity Assessment : Some derivatives have been assessed for their antibacterial, antiurease, and antioxidant activities. The new compounds synthesized showed effective antiurease and antioxidant activities (Sokmen et al., 2014).
Analytical and Spectral Study of Organic Ligands
- Chelating Properties : Research has been conducted on the chelating properties of furan ring-containing organic ligands. This includes examining antimicrobial activity against various bacteria (Patel, 2020).
Inhibitory Activity on Lipoxygenase Enzyme
- Inhibitory Effects : Studies on substituted furans, which are structurally related, have shown potent inhibitory activity on the soybean lipoxygenase enzyme, highlighting their potential in biochemical applications (Vinayagam et al., 2017).
Chelating Properties of Transition Metal Chelates
- Transition Metal Chelates : The chelating properties of transition metal chelates derived from benzofuran-1,3,4-oxadiazole combined molecules have been evaluated, including antifungal activity against different strains (Varde and Acharya, 2017).
Luminescence Performance of Copper Complexes
- Luminescence Studies : Copper complexes with carbazole and oxadiazole moieties have been synthesized, with a focus on their luminescence properties. This research is significant for potential applications in material sciences (Bai and Sun, 2012).
Photodegradation Studies
- Photodegradation : The photodegradation of urethane model systems, including ethyl N-phenyl-carbamate, has been studied, providing insights into the chemical stability and decomposition pathways of similar compounds (Beachell and Chang, 1972).
Mechanism of Action
Target of Action
The compound “Ethyl (2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamate” contains a furan ring, which is found in many bioactive compounds . Furan derivatives have been known to interact with multiple receptors, which could make them potential targets for drug development .
Biochemical Pathways
Without specific information on the compound, it’s challenging to identify the exact biochemical pathways it might affect. Furan derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Result of Action
Given the biological activities associated with furan derivatives, it could potentially have a range of effects depending on its specific target .
Future Directions
properties
IUPAC Name |
ethyl N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-2-21-16(20)17-12-7-4-3-6-11(12)10-14-18-15(19-23-14)13-8-5-9-22-13/h3-9H,2,10H2,1H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHFUMBCHRTQGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=CC=C1CC2=NC(=NO2)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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